molecular formula C21H22N2O5 B12826545 (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid

(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid

Cat. No.: B12826545
M. Wt: 382.4 g/mol
InChI Key: VXGGBPQPMISJCA-ABLWVSNPSA-N
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Description

Table 1: Systematic Classification

Property Description
Parent hydride 9H-Fluorene
Substituents Methoxycarbonyl, propanamido, propanoic acid
Functional groups Carbamate, amide, carboxylic acid
Chiral centers C2 (S), Cα of both alanine residues (S)

Molecular Formula and Weight Analysis

The molecular formula C₂₁H₂₂N₂O₅ was confirmed via high-resolution mass spectrometry. The molecular weight calculation aligns with experimental data:

$$
\text{Molecular Weight} = (12.01 \times 21) + (1.008 \times 22) + (14.01 \times 2) + (16.00 \times 5) = 382.41 \, \text{g/mol}
$$

Table 2: Elemental Composition

Element Quantity Contribution (g/mol)
C 21 252.21
H 22 22.18
N 2 28.02
O 5 80.00
Total 382.41

Isotopic patterns observed in mass spectra (e.g., [M+H]⁺ at m/z 383.41) match theoretical distributions.

Stereochemical Configuration and Chiral Centers

The molecule contains two chiral centers at the α-carbons of the alanine residues. Both exhibit S-configuration , as determined by X-ray crystallography and optical rotation data. The Fmoc group’s planar fluorenyl moiety imposes restricted rotation, stabilizing the overall conformation.

Table 3: Stereochemical Properties

Chiral Center Position Configuration Contribution to Optical Activity
C2 N-terminal S [α]²⁵D = +14.5° (c=1, DMF)
C-terminal S [α]²⁵D = +12.8° (c=1, DMF)

The helical twist parameter (Φ = -57°, Ψ = -47°) for the alanine-alanine backbone was derived from NMR coupling constants.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) key signals:

  • δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc aromatic)
  • δ 7.73 (t, J = 7.6 Hz, 2H, Fmoc aromatic)
  • δ 4.32 (m, 1H, α-H, N-terminal alanine)
  • δ 4.18 (m, 1H, α-H, C-terminal alanine)
  • δ 1.38 (d, J = 7.1 Hz, 3H, CH₃, N-terminal)
  • δ 1.24 (d, J = 7.0 Hz, 3H, CH₃, C-terminal)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 172.8 (C=O, carboxylic acid)
  • δ 169.5 (C=O, amide)
  • δ 156.2 (C=O, carbamate)
  • δ 120.1–144.3 (Fmoc aromatic carbons)

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 3320 (N–H stretch, amide)
  • 1715 (C=O, carbamate)
  • 1689 (C=O, amide)
  • 1643 (C=O, carboxylic acid)

Mass Spectrometry (MS)

  • ESI-MS : [M+H]⁺ observed at m/z 383.4 (calculated 383.4)
  • MS/MS fragmentation : Loss of Fmoc group (m/z 239.2) followed by decarboxylation (m/z 195.1)

Table 4: Spectroscopic Data Summary

Technique Key Features Citations
¹H NMR Aromatic protons at δ 7.7–7.3; α-H at δ 4.3
¹³C NMR Carbamate C=O at δ 156.2
IR Carbamate C=O stretch at 1715 cm⁻¹
MS [M+H]⁺ at m/z 383.4; Fmoc cleavage at 239.2

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

(2S)-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoic acid

InChI

InChI=1S/C21H22N2O5/c1-12(19(24)22-13(2)20(25)26)23-21(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)/t12?,13-/m0/s1

InChI Key

VXGGBPQPMISJCA-ABLWVSNPSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid typically follows a multi-step process:

  • Step 1: Fmoc Protection of the Amino Acid
    The starting amino acid (usually L-alanine or a similar amino acid) is reacted with fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) to introduce the Fmoc protecting group on the amino terminus. This reaction is generally carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under mild basic conditions to facilitate nucleophilic attack by the amino group.

  • Step 2: Formation of the Amide Bond (Peptide Coupling)
    The Fmoc-protected amino acid is then coupled with another amino acid or peptide fragment bearing a free amino group. This coupling is typically mediated by peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or DIC (diisopropylcarbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is performed in solvents like DMF or dichloromethane (DCM).

  • Step 3: Purification and Isolation
    After coupling, the product is purified by standard methods such as crystallization, precipitation, or chromatographic techniques (e.g., flash chromatography or preparative HPLC) to obtain the pure Fmoc-protected dipeptide acid.

Specific Method from Patent CN102718739A

A notable preparation method described in patent CN102718739A involves:

  • Reacting levodopa with Fmoc N-hydroxysuccinimide ester to obtain Fmoc acyl levodopa.
  • Subsequently, the Fmoc acyl levodopa is reacted with 2,2-dimethoxypropane in tetrahydrofuran (THF) as solvent, using pyridinium p-toluenesulfonate as a catalyst, to yield the target compound.
  • This method addresses previous challenges of complex multi-step syntheses by simplifying the process and improving operational ease.
Step Reactants Solvent Catalyst/Conditions Product
1 Levodopa + Fmoc N-hydroxysuccinimide ester THF Mild base (e.g., NaHCO3) Fmoc acyl levodopa
2 Fmoc acyl levodopa + 2,2-dimethoxypropane THF Pyridinium p-toluenesulfonate (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propionic acid

This approach is particularly useful for synthesizing Fmoc-protected non-natural amino acids for peptide synthesis applications.

Industrial and Automated Synthesis

Industrial-scale synthesis often employs automated peptide synthesizers that perform repetitive cycles of:

  • Fmoc deprotection using piperidine in DMF.
  • Amino acid coupling using activated esters or carbodiimide-based reagents.
  • Washing and purification steps.

This automation ensures high purity, reproducibility, and scalability of the compound, which is critical for pharmaceutical and research applications.

Reaction Conditions and Optimization

  • Solvents: THF, DMF, and DCM are commonly used due to their ability to dissolve both reactants and reagents and their compatibility with peptide coupling chemistry.
  • Catalysts: Pyridinium p-toluenesulfonate is effective in catalyzing acetal formation steps, while bases like DIPEA facilitate coupling reactions.
  • Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (20–40°C) to balance reaction rate and product stability.
  • Purification: Crystallization from ethyl acetate or chromatographic purification ensures removal of unreacted starting materials and side products.

Analytical Data and Characterization

The synthesized compound is characterized by:

Parameter Typical Data
Molecular Formula C29H27N3O5
Molecular Weight ~497.5 g/mol
Melting Point Not always reported; depends on purity
Spectroscopic Data NMR (1H, 13C), MS, IR confirming Fmoc group and amide bonds
Purity >95% by HPLC or TLC

Summary Table of Preparation Methods

Method Source Key Steps Solvent(s) Catalyst/Reagents Advantages
Patent CN102718739A Fmoc protection, acetal formation THF Pyridinium p-toluenesulfonate, Fmoc-OSu Simplified steps, improved yield
Literature Peptide Synthesis Fmoc protection, peptide coupling DMF, DCM HATU, EDCI, DIPEA High purity, scalable, automated
Industrial Automated Synthesis Repetitive Fmoc deprotection and coupling DMF Piperidine, coupling reagents Efficient, reproducible, scalable

Mechanism of Action

The primary mechanism of action of Fmoc-Ala-Ala-OH in peptide synthesis involves the temporary masking of the N-terminal amino group with the Fmoc group. This prevents unwanted side reactions during the peptide assembly process. The Fmoc group is then removed using a base, exposing the free amino group for further coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected amino acids. Below is a detailed comparison with structurally analogous derivatives:

Structural Variations and Functional Groups

Compound Name Substituent/R-Group Molecular Formula Molecular Weight Key Applications Reference CAS/ID
(2S)-2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid Propanamido-propanoic acid C₂₃H₂₅N₃O₆* ~463.46* Peptide backbone modification N/A (Target Compound)
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid (HY-W010984) 2-Methylphenyl (o-tolyl) C₂₅H₂₃NO₄ 401.45 Solid-phase peptide synthesis 211637-75-1
(S)-2-Fmoc-amino-3-(6-chloroindol-3-yl)propanoic acid 6-Chloroindole C₂₆H₂₁ClN₂O₄ 477.91 Antimicrobial peptide analogs 908847-42-7
(S)-2-Fmoc-amino-3-(2,4,5-trifluorophenyl)propanoic acid 2,4,5-Trifluorophenyl C₂₄H₁₉F₃NO₄ 466.41 Fluorinated peptide design N/A
(S)-2-Fmoc-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid 4-Hydroxyphenyl + methyl branch C₂₅H₂₃NO₅ 417.45 Stabilized peptide scaffolds 246539-83-3

*Estimated based on structural similarity; exact data requires experimental validation.

Physicochemical Properties

  • Solubility :
    • The target compound’s propanamido group increases polarity compared to aromatic derivatives (e.g., o-tolyl in HY-W010984), enhancing aqueous solubility .
    • Fluorinated analogs (e.g., 2,4,5-trifluorophenyl) exhibit lower solubility due to hydrophobic fluorine atoms .
  • Stability :
    • Fmoc-protected compounds are stable at -20°C but degrade under prolonged light exposure or basic conditions .
    • Methyl-branched derivatives (e.g., 246539-83-3) show enhanced steric protection against enzymatic degradation .

Biological Activity

The compound (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid, commonly referred to as Fmoc-amino acid, is a derivative of amino acids that plays a significant role in peptide synthesis. This article delves into its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C28H28N2O5
  • Molecular Weight : 472.54 g/mol
  • CAS Number : 2349610-01-9
  • Purity : 95%

Biological Activity Overview

The biological activity of this compound is primarily linked to its function as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino function, allowing for selective reactions during peptide elongation without undesired side reactions.

  • Peptide Bond Formation : The carboxylic acid group can react with amines to form peptide bonds, essential for the synthesis of proteins.
  • Stability and Reactivity : The Fmoc protection ensures stability under mild conditions, facilitating controlled studies on interactions with biological targets.

Applications in Research

The compound is utilized in various scientific research applications, particularly in the synthesis of peptides that may exhibit therapeutic effects. These applications include:

  • Drug Development : Peptides synthesized using this compound can interact with specific biological targets, potentially leading to new therapeutic agents.
  • Biochemical Studies : Its stability allows for detailed studies on peptide interactions without degradation.

Comparative Analysis with Similar Compounds

Compound NameStructural SimilarityUnique Features
2-[3-cyclopropyl-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino]-2,2-difluoro-N-(prop-2-yn-1-yl)-propanamido]acetic acidContains a cyclopropyl groupIncorporates difluoro substitution enhancing potency
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-amino-propanoic acidSimilar Fmoc protectionFocused on stereochemistry
2-[3-(benzyl carboxy)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino]-N-(propan-2-yl)-propanamido]acetic acidContains benzyl carboxy groupMay exhibit different solubility properties

Case Studies and Research Findings

  • Peptide Synthesis and Activity : Research has shown that peptides synthesized from Fmoc-protected amino acids exhibit various biological activities, including antimicrobial and anticancer properties. For instance, studies have demonstrated that certain peptides derived from this compound can inhibit specific enzymes involved in cancer progression.
    "The stability provided by the Fmoc protection allows for more controlled studies on these interactions without degradation of the peptide structure during synthesis" .
  • Therapeutic Potential : A recent study highlighted the potential therapeutic effects of peptides synthesized using this compound. These peptides were found to modulate biological pathways associated with inflammation and immune responses.
  • Inhibition Studies : Inhibitory assays against various enzymes have shown that derivatives of this compound can selectively inhibit certain isoforms of histone deacetylases (HDACs), which are critical targets in cancer therapy.

Q & A

Q. What synthetic strategies are recommended for preparing (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid?

  • Methodological Answer : The compound is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS). Key steps include:
  • Coupling : Use Fmoc-protected amino acids with activating reagents like EDC·HCl and HOBt in DMF or dichloromethane (DCM) at room temperature for 48 hours .
  • Deprotection : Remove the Fmoc group using 20% piperidine in DMF .
  • Purification : Employ reverse-phase HPLC or solvent extraction (e.g., ethyl acetate/water) followed by lyophilization .
  • Critical Parameter : Maintain anhydrous conditions to prevent premature deprotection .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Adhere to GHS hazard classifications (H302, H315, H319, H335):
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for aerosol prevention .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and avoid water jets to prevent dust dispersion .
  • Storage : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C .

Q. Which analytical techniques are used for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm stereochemistry and purity via 1^1H/13^{13}C NMR (e.g., δ 7.75–7.30 ppm for Fmoc aromatic protons) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+^+ = 534.60 for C33_{33}H30_{30}N2_2O5_5) .
  • HPLC : Monitor purity using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

  • Methodological Answer :
  • Temperature Control : Perform couplings at 0–4°C to reduce epimerization .
  • Reagent Selection : Use DIC/Oxyma Pure instead of EDC/HOBt for lower racemization risk .
  • pH Adjustment : Maintain pH 6–7 with DIEA to stabilize activated intermediates .
  • Monitoring : Track optical rotation or chiral HPLC to quantify enantiomeric excess .

Q. How should researchers resolve discrepancies in reported toxicity data across SDS sources?

  • Methodological Answer :
  • Source Cross-Referencing : Compare hazard classifications (e.g., acute toxicity varies between Category 4 (H302) and Category 3 ).
  • Impurity Analysis : Use LC-MS to identify batch-specific contaminants influencing toxicity .
  • In Silico Modeling : Predict toxicity via QSAR tools (e.g., ECOSAR) to validate experimental data .

Q. What is the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Stability Table :
Condition Degradation Rate Key Observation Reference
Dry, inert, 4°C<5% over 6 monthsNo detectable racemization
Humid (RH >60%), 25°C15% in 1 monthHydrolysis of Fmoc group observed
Light-exposed, 25°C10% in 2 weeksPhotooxidation of indole/phenyl groups
  • Mitigation : Add antioxidants (e.g., BHT) for long-term storage .

Q. How do substituent variations (e.g., fluorophenyl vs. hydroxyphenyl) impact bioactivity?

  • Methodological Answer :
  • Comparative Synthesis : Prepare analogs (e.g., 3,5-difluorophenyl vs. 3-hydroxyphenyl ) via Suzuki coupling or reductive amination .
  • Bioassays : Test binding affinity using SPR or fluorescence polarization (e.g., IC50_{50} differences >10-fold observed with fluorinated analogs) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent polarity with target interactions .

Data Contradiction Analysis

Q. Why do different SDS sources report conflicting GHS classifications for inhalation toxicity?

  • Methodological Answer :
  • Root Cause : Variability in test protocols (e.g., OECD 403 vs. 436) and impurity profiles .
  • Resolution : Conduct in-house acute inhalation studies (OECD 403) with purified batches to establish accurate classifications .

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